2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
“2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide” is a complex organic compound that features a tetrazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide” typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Thioether Formation: The tetrazole can be converted to a thioether by reacting with a suitable thiol.
Acetamide Formation: The thioether can then be reacted with an acylating agent to form the acetamide.
Piperazine Substitution: Finally, the piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperazine ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides are often employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications include its use as a pharmacological agent, possibly as an antimicrobial, antiviral, or anticancer compound.
Industry
In industrial applications, it could be used in the development of new polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-methyl-1H-tetrazole share the tetrazole ring structure.
Piperazine Derivatives: Compounds such as 1-methylpiperazine have similar piperazine rings.
Thioethers: Compounds like thioacetamide share the thioether linkage.
Uniqueness
The uniqueness of “2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)acetamide” lies in its combination of functional groups and rings, which may confer unique biological activities or chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N7O3S2/c1-16-11(13-14-15-16)22-9-10(19)12-3-4-17-5-7-18(8-6-17)23(2,20)21/h3-9H2,1-2H3,(H,12,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXULWUSUAFOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCN2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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